2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-alpha-D-erythro-pentofuranosyl)-5-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-alpha-D-erythro-pentofuranosyl)-5-ethyl- is a synthetic nucleoside analog. Compounds like this are often used in medicinal chemistry, particularly in the development of antiviral and anticancer drugs. The unique structure of this compound allows it to interact with biological molecules in specific ways, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-alpha-D-erythro-pentofuranosyl)-5-ethyl- typically involves multiple steps, including the protection of functional groups, selective fluorination, and coupling reactions. Common reagents used in these steps include fluorinating agents, protecting groups like silyl ethers, and coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated carbon, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiols, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-alpha-D-erythro-pentofuranosyl)-5-ethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of this compound involves its incorporation into biological molecules, such as DNA or RNA, where it can interfere with normal cellular processes. Its fluorinated sugar moiety allows it to mimic natural nucleosides, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-5-ethyl-
- 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-alpha-D-erythro-pentofuranosyl)-5-methyl-
Uniqueness
The unique features of 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-alpha-D-erythro-pentofuranosyl)-5-ethyl- include its specific fluorination pattern and the presence of an ethyl group at the 5-position. These structural elements contribute to its distinct biological activity and potential therapeutic applications.
Properties
CAS No. |
120713-83-9 |
---|---|
Molecular Formula |
C11H15FN2O4 |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
5-ethyl-1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15FN2O4/c1-2-6-4-14(11(17)13-10(6)16)9-3-7(12)8(5-15)18-9/h4,7-9,15H,2-3,5H2,1H3,(H,13,16,17)/t7-,8+,9-/m0/s1 |
InChI Key |
SSFQGWVTTOGGKN-YIZRAAEISA-N |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)F |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.